Methandrostenolone (Metandienone)
Description
Historical Context of Scientific Investigation
The scientific journey of Methandrostenolone (B1676361) began in the mid-20th century, emerging from the broader exploration of synthetic testosterone (B1683101) analogs.
Methandrostenolone was first synthesized and described in 1955 by researchers at the CIBA laboratories in Basel, Switzerland. wikipedia.org The company filed for a U.S. patent in 1957 and subsequently began marketing the drug under the brand name Dianabol in 1958. wikipedia.org The initial research objectives were rooted in therapeutic applications. Scientists developed Methandrostenolone with the primary goal of creating a compound with more pronounced anabolic (tissue-building) properties and weaker androgenic (masculinizing) effects compared to testosterone. chemicalbook.com
The primary focus of early medical research was its potential to treat various catabolic (tissue-wasting) states. athenaeumpub.comresearchgate.net Initial investigations and prescriptions centered on its use for patients with muscle-wasting diseases, individuals suffering from severe burns, and the elderly to improve strength and bone density. wikipedia.orgathenaeumpub.comresearchgate.net Further research led to its re-approval in 1965 for treating post-menopausal osteoporosis and pituitary-deficient dwarfism. wikipedia.org The fundamental aim was to promote protein synthesis, inhibit protein breakdown, and maintain a positive nitrogen balance, thereby encouraging muscle growth and weight gain. chemicalbook.com Early studies also explored its effects on promoting calcium and phosphorus deposition in bone tissue. chemicalbook.com
The investigation into compounds like Methandrostenolone is part of a larger history of anabolic steroid research that began with the study of hormones in the late 19th and early 20th centuries. swolverine.com A pivotal moment occurred in 1935 when scientific research demonstrated that externally administered testosterone could enhance nitrogen retention, a key process in muscle protein synthesis. swolverine.com This discovery sparked a wave of scientific inquiry aimed at synthesizing new compounds that could amplify these anabolic benefits while diminishing the androgenic side effects. swolverine.com
As research progressed, the potent anabolic properties of Methandrostenolone quickly garnered attention beyond its initial therapeutic scope. athenaeumpub.comresearchgate.net Its ability to dramatically increase protein synthesis and muscle strength in a short period made it a subject of interest for its performance-enhancing potential. wikipedia.org This shift led to a new direction in research, focusing on its effects on athletic performance, body composition, and the physiological mechanisms behind its anabolic action. nih.govnih.gov Consequently, the scientific community's interest expanded from purely clinical applications to include its role and detection in sports. researchgate.net
Scope and Significance of Academic Inquiry into the Chemical Compound
Academic inquiry into Methandrostenolone is multifaceted, covering its fundamental pharmacology, complex biotransformation, and its impact on physiological processes. A significant portion of the research has focused on understanding its mechanism of action. Studies have shown that Methandrostenolone binds to and activates the androgen receptor, which in turn stimulates key metabolic processes like protein synthesis and glycogenolysis, the breakdown of glycogen (B147801) into glucose for energy. wikipedia.orgpatsnap.com
The significance of this academic work is substantial. From a pharmacological perspective, Methandrostenolone serves as a classic example of a 17-alpha alkylated anabolic steroid, and research into its properties has contributed to a broader understanding of this class of compounds. wikipedia.org Furthermore, detailed investigations into its metabolism have been crucial. Scientific studies have identified numerous metabolites of Methandrostenolone, some of which are unique to the compound. wikipedia.orgnih.gov This research is highly significant for the development of sensitive detection methods used in anti-doping tests, as the identification of these specific metabolites in urine can confirm its use. wikipedia.orgnih.gov
Research has also explored its effects on body composition, with studies on athletes revealing significant increases in body weight, total body potassium, and total body nitrogen. nih.gov These findings prompted further investigation into the nature of the weight gained, suggesting it was not solely an increase in normal muscle tissue but also involved a nitrogen-rich substance. nih.gov This line of inquiry highlights the compound's complex biological effects and its importance as a tool for studying muscle growth and physiology under the influence of potent anabolic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(10R,13S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15?,16?,17?,18-,19-,20-/m0/s1 |
InChI Key |
XWALNWXLMVGSFR-GAKWCIEDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Synthetic and Derivatization Methodologies
Historical Synthetic Routes of Methandrostenolone (B1676361)
Methandrostenolone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) was first synthesized and described in 1955 by researchers at Ciba Pharmaceuticals in Basel, Switzerland, and it was subsequently patented and marketed in 1958. wikipedia.orgbionity.com It is chemically a derivative of testosterone (B1683101), specifically a 17α-alkylated androstane (B1237026) steroid. wikipedia.orgnih.gov
The primary historical synthesis routes involved the modification of testosterone's steroid nucleus. nih.gov A key method is the dehydrogenation of 17α-methyltestosterone, which introduces a double bond between the C1 and C2 positions of the steroid's A-ring. wikipedia.orgchemicalbook.com
In addition to purely chemical synthesis, microbiological methods have been of significant commercial interest. chemicalbook.com A notable bioconversion route utilizes the bacterium Arthrobacter simplex to catalyze the dehydrogenation of 17α-methyltestosterone. chemicalbook.com This biocatalytic approach offers high selectivity and productivity under mild conditions, such as low temperature and pressure, making it an attractive alternative to traditional chemical methods for producing dehydro-17α-methyltestosterone (methandienone). chemicalbook.com
Advanced Synthetic Approaches to Key Metabolites
The synthesis of Methandrostenolone metabolites is crucial for developing reference materials used in anti-doping analysis and metabolism studies. wada-ama.orgwada-ama.org These syntheses often involve multi-step procedures with careful control over stereochemistry.
The generation of specific metabolites requires tailored synthetic pathways.
6β-Hydroxymetandienone: The synthesis of this major metabolite has been achieved through the light-induced autooxidation of the trimethylsilyl (B98337) 3,5-dienol ether of methandienone. capes.gov.brnih.gov Another advanced method involves the oxidation of a 3,5-diene steroid precursor using a dirhodium catalyst in the presence of tert-butylhydroperoxide. nih.gov
17-Epimetandienone: The 17-epimer of methandienone is a significant metabolite. Its synthesis is typically achieved from the parent 17α-methyl steroid, involving reactions that alter the stereochemistry at the C17 position. nih.gov The 17β-sulfate, for instance, can be prepared by reacting the 17β-hydroxy-17α-methyl steroid with a sulfur trioxide pyridine (B92270) complex. nih.gov
A-Ring Reduced and D-Ring Rearranged Metabolites: A class of long-term metabolites features a reduced A-ring and a rearranged D-ring. The synthesis of these compounds, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol, begins with a 3-hydroxyandrostan-17-one starting material. nih.gov Key steps include the attachment of a carbon atom at C17 using a Nysted reagent, followed by epoxidation and an acid-catalyzed ring-opening that prompts a stereoselective Wagner-Meerwein rearrangement. nih.govnih.gov
Long-Term Metabolite (17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one): A specific chemical synthesis for this important long-term metabolite has been developed to provide a good yield for doping analysis. nih.gov This synthesis also likely involves a Wagner-Meerwein rearrangement to form the characteristic 18-nor-13-ene structure. nih.gov
Control of stereochemistry is paramount in steroid synthesis due to the significant biological differences between stereoisomers.
At the A/B Ring Junction: The reduction of the A-ring in metabolites can lead to 5α and 5β isomers. The 1,2-double bond in methandienone inhibits the action of 5α-reductase, leading predominantly to the formation of 5β-structured metabolites. nih.gov
At C6: The synthesis of 6-hydroxylated metabolites often produces a mixture of isomers. For example, the light-induced autooxidation method for producing 6β-hydroxymetandienone also yields the 6α-hydroxy isomer in smaller quantities, necessitating separation. capes.gov.brnih.gov
At C17: 17-epimerization is a known metabolic transformation. The synthesis of the 17β-methyl epimer is essential for its use as a reference standard. nih.gov These epimers can be differentiated using techniques like ¹H NMR spectroscopy, where the C-18 proton signals show distinct chemical shifts. nih.gov
In Rearranged Metabolites: During the synthesis of D-ring rearranged metabolites, the Wagner-Meerwein rearrangement proceeds stereoselectively, yielding the 17α-hydroxymethyl-17β-methyl configuration as the major product. nih.gov Similarly, the synthesis of the long-term metabolite 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one specifically targets the 20βOH epimer, which has a distinct stereochemistry from its 20αOH counterpart. nih.gov
The synthesis and purification of Methandrostenolone metabolites present several significant challenges.
Availability of Starting Materials: Many key metabolites are not commercially available, making their chemical synthesis a prerequisite for obtaining the necessary reference materials for research and analytical confirmation. wada-ama.org
Formation of Isomeric Mixtures: Synthetic reactions frequently yield mixtures of stereoisomers (e.g., 6α/6β, 5α/5β, 17α/17β), which can be difficult to separate. capes.gov.brnih.govnih.gov The purification of the desired isomer often requires advanced chromatographic techniques like preparative high-performance liquid chromatography (HPLC). scispace.com
Artifact Formation: The stability of the steroid nucleus can be a concern during chemical manipulations. For example, exposing methandienone to acidic conditions in vitro can induce a retropinacol rearrangement in the D-ring, creating artifacts like 18-nor-17,17-dimethyl-1,4,13(14)-androstatrien-3-one. nih.gov This is not an endogenously produced metabolite, and its formation during synthesis or sample preparation can lead to incorrect identifications. nih.gov
Derivatization Issues: Analytical techniques like gas chromatography-mass spectrometry (GC-MS) often require derivatization of the metabolites. However, the silylating agents used in this process can sometimes induce chemical changes, such as the formation of small amounts of 6β-hydroxymetandienone, which can complicate quantitative analysis. nih.gov
Synthesis of Conjugated Metabolites: Synthesizing phase II metabolites, such as glucuronides and sulfates, poses an additional layer of complexity. These syntheses require specific enzymatic or chemical reactions to attach the conjugate moiety at the correct hydroxyl group. wada-ama.orgnih.gov The synthesis and characterization of specific isomers, like the 3α-glucuronides of 6β-hydroxyandrosterone, are necessary to definitively identify the structures found in biological samples. nih.gov
Data Tables
Table 1: Key Compounds Mentioned
| Compound Name | Chemical Formula | Other Names/Synonyms |
| Methandrostenolone | C₂₀H₂₈O₂ | Metandienone, Dianabol, Dehydromethyltestosterone nih.gov |
| 17α-Methyltestosterone | C₂₀H₃₀O₂ | Methyltestosterone (B1676486) capes.gov.br |
| 6β-Hydroxymetandienone | C₂₀H₂₈O₃ | 6β-Hydroxydianabol caymanchem.com |
| 17-Epimetandienone | C₂₀H₂₈O₂ | 17β-methyl-17α-hydroxy-androsta-1,4-dien-3-one nih.gov |
| 17α-Methyl-5β-androstane-3α,17β-diol | C₂₀H₃₄O₂ | A tetrahydro-methyltestosterone metabolite nih.govresearchgate.net |
| 17β-Hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | C₂₀H₂₆O₂ | A long-term metandienone metabolite (20βOH-NorMD) nih.gov |
| Arthrobacter simplex | N/A | Bacterium used for bioconversion chemicalbook.com |
Table 2: Summary of Synthetic Approaches for Key Methandrostenolone Metabolites
| Metabolite | Key Synthetic Strategy | Stereochemical Challenge | Purification/Analytical Challenge |
| 6β-Hydroxymetandienone | Light-induced autooxidation of a 3,5-dienol ether capes.gov.brnih.gov | Formation of 6α-hydroxy isomer as a byproduct capes.gov.brnih.gov | Separation of 6α and 6β isomers capes.gov.br |
| 17-Epimetandienone | Synthesis from the parent 17α-methyl steroid nih.gov | Controlling stereochemistry at C17 nih.gov | Differentiating epimers by NMR and GC retention times nih.gov |
| A-Ring Reduced Metabolites | Multi-step synthesis with Wagner-Meerwein rearrangement nih.gov | Stereoselective A-ring reduction (5β favored) and D-ring rearrangement nih.gov | Isolation of the major stereoisomer from side products nih.gov |
| Long-Term D-Ring Rearranged Metabolite | Chemical synthesis involving Wagner-Meerwein rearrangement nih.gov | Targeting the specific 20βOH epimer nih.gov | Avoiding artifact formation under acidic conditions nih.gov |
| Conjugated Metabolites (Glucuronides) | Chemical synthesis and characterization by NMR nih.gov | Attaching the glucuronic acid to the correct hydroxyl position nih.gov | Requires specialized LC-MS methods for direct detection wada-ama.org |
Molecular Mechanisms of Action and Receptor Interactions
Androgen Receptor (AR) Agonism and Binding Affinity
Methandrostenolone (B1676361) functions as an agonist of the androgen receptor (AR), the primary biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org Its binding to the AR initiates a cascade of events that lead to its anabolic and androgenic effects. wikipedia.orgpatsnap.comathenaeumpub.com
Molecular docking studies have shown that methandrostenolone binds to the ligand-binding domain of the human androgen receptor (hARLBD). Research indicates that among several synthetic oral anabolic steroids, methandrostenolone exhibits the highest binding affinity for the hARLBD. This strong interaction is a key determinant of its potency.
The binding strength of a steroid to the AR is significantly influenced by its molecular properties. Studies comparing various synthetic anabolic steroids have revealed that even minor differences in ligand properties can impact the interaction strength with the receptor. The molecular characteristics of methandrostenolone are quite similar to those of the natural ligand, testosterone, which contributes to its high binding affinity. However, it has a very low affinity for human serum sex hormone-binding globulin (SHBG), which is about 10% that of testosterone. wikipedia.org
Research suggests that synthetic anabolic steroids, including methandrostenolone, can bind not only to the AR but also to other nuclear and hormone receptors. This non-specific binding can occur despite low sequence similarity between these different receptors. The binding cavity of the hARLBD is highly hydrophobic, suggesting a potential for these steroids to bind to hydrophobic cavities in various proteins, which may be linked to their broader physiological effects.
Intracellular Signaling Pathways and Gene Expression Modulation
Upon binding to the androgen receptor, methandrostenolone triggers a series of intracellular processes that alter gene expression and modulate key signaling pathways. patsnap.comnih.gov This modulation is the basis for its pronounced effects on muscle growth and energy metabolism. patsnap.comathenaeumpub.comswolverine.com
One of the most significant effects of methandrostenolone is the dramatic increase in protein synthesis. patsnap.comathenaeumpub.comswolverine.comnih.gov By activating the AR, it enhances the transcription of genes involved in the production of muscle proteins. nih.gov This leads to a state of positive nitrogen balance, where the rate of protein synthesis exceeds the rate of protein breakdown, creating an anabolic environment conducive to muscle hypertrophy (the growth of muscle cells). patsnap.comathenaeumpub.com This process is fundamental to the increase in muscle mass and strength observed with this compound. swolverine.com
Enzymatic Interactions and Aromatase Activity
Methandrostenolone's metabolic fate includes interaction with the enzyme aromatase (cytochrome P450 19A1). This enzyme is responsible for the conversion of androgens into estrogens. wikipedia.orgnih.gov Studies in rats have shown that while Methandrostenolone is a 17α-alkylated compound and a weak competitor for the androgen receptor, it modestly stimulates aromatase activity in the preoptic area of the brain. nih.gov
A critical characteristic of the primary estrogenic metabolite of Methandrostenolone, 17α-methylestradiol, is its resistance to metabolic inactivation. wikipedia.orgwikipedia.org The presence of the methyl group at the C17α position, the same feature that confers oral bioavailability to Methandrostenolone, provides steric hindrance that protects the molecule from rapid breakdown. wikipedia.org This inherent metabolic stability means that 17α-methylestradiol has a prolonged active life in the body, allowing it to exert sustained estrogenic effects. wikipedia.orgwikipedia.org This resistance to inactivation is a key reason why Methandrostenolone retains moderate estrogenic activity despite a reduced rate of aromatization. wikipedia.org
Table 2: Enzymatic Interaction and Metabolites of Methandrostenolone
| Enzyme | Interaction Type | Product/Metabolite | Metabolite Characteristics | Reference |
|---|---|---|---|---|
| Aromatase (CYP19A1) | Substrate | 17α-methylestradiol | Metabolically resistant, sustained estrogenic activity. | wikipedia.orgnih.govwikipedia.org |
Metabolism and Biotransformation Pathways
Comprehensive Metabolic Profile: Phase I and Phase II Reactions
Methandrostenolone (B1676361) undergoes extensive hepatic metabolism through a variety of enzymatic pathways. wikipedia.org Phase I reactions, which include oxidation and reduction, introduce or expose functional groups on the steroid molecule. nih.gov These initial transformations are followed by Phase II reactions, where the modified steroid or its Phase I metabolites are conjugated with polar molecules, such as glucuronic acid or sulfate (B86663), to increase their water solubility and facilitate elimination. nih.govnih.govpharmacompass.com
The primary urinary metabolites of methandrostenolone can be detected for up to three days after administration, while certain long-term metabolites can be found for as long as 19 days. wikipedia.org The major metabolic processes involve sequential reduction of the A-ring, hydroxylation at various positions, and epimerization of the 17-hydroxyl group. wikipedia.orgpharmacompass.com
Phase I metabolism of methandrostenolone is characterized by a series of oxidative and reductive reactions that alter its chemical structure. These biotransformations are primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. nih.govnih.gov
Hydroxylation, the addition of a hydroxyl (-OH) group, is a key Phase I metabolic pathway for methandrostenolone. This process occurs at several positions on the steroid nucleus.
6β-Hydroxylation : This is a major and well-documented hydroxylation pathway. wikipedia.org The human cytochrome P450 enzyme, CYP3A4, has been identified as being responsible for catalyzing the conversion of methandrostenolone into its 6β-hydroxy derivative. nih.gov This metabolite is a principal product formed in the liver. nih.gov
11β-Hydroxylation : Biotransformation studies have identified the formation of 11β-hydroxy-17β-hydroxy-17α-methylandrost-1,4-dien-3-one, indicating that hydroxylation also occurs at the C11 position. nih.gov
18-Hydroxylation : While not as predominant as 6β-hydroxylation, the formation of 18-hydroxylated metabolites is a recognized pathway for anabolic steroids. nih.gov This reaction involves the angular methyl group at C18 and can be catalyzed by enzymes like aldosterone (B195564) synthase (CYP11B2). nih.govwikipedia.org
Other identified hydroxylated metabolites from in-vitro studies include those formed at the C11α, C12β, C15α, C15β, and C16 positions. pharmacompass.comnih.gov
Table 1: Key Hydroxylated Metabolites of Methandrostenolone
| Metabolite Name | Position of Hydroxylation | Reference |
|---|---|---|
| 6β,17β-dihydroxy-17α-methylandrost-1,4-dien-3-one | C6 | wikipedia.orgnih.govnih.gov |
| 11β,17β-dihydroxy-17α-methylandrost-1,4-dien-3-one | C11 | nih.gov |
| 18-hydroxy-methandrostenolone | C18 | nih.gov |
| 11α,17β-dihydroxy-17α-methylandrost-1,4-dien-3-one | C11 | nih.gov |
| 16-hydroxy-methandrostenolone | C16 | pharmacompass.com |
The reduction of carbon-carbon double bonds in the A-ring is a significant step in the metabolism of methandrostenolone. pharmacompass.com The parent molecule features a distinctive A-ring with double bonds at C1-C2 and C4-C5. Sequential reduction of the A-ring is a major metabolic process. pharmacompass.com This includes the reduction of the C4-C5 double bond. wikipedia.org However, due to the presence of the C1-C2 double bond, methandrostenolone does not appear to undergo 5α-reduction to form metabolites like methyl-1-testosterone in significant amounts. wikipedia.org
Following or preceding the reduction of the A-ring's double bonds, the 3-oxo (ketone) group is also subject to reduction. This enzymatic process converts the ketone into a secondary alcohol (hydroxyl group), leading to the formation of 3α- and 3β-hydroxy metabolites. wikipedia.org
Epimerization at the C17 position is a crucial metabolic transformation for methandrostenolone. nih.govnih.gov This reaction involves the inversion of the stereochemistry at the C17 carbon, converting the parent 17β-hydroxy-17α-methyl steroid into its 17α-hydroxy-17β-methyl epimer, known as 17-epimetandienone. nih.gov Studies have shown that this epimerization is not an artifact of analytical procedures but an authentic in vivo metabolic process. nih.gov The mechanism is believed to proceed through the formation of a 17β-sulfate conjugate, which then undergoes rearrangement. nih.gov The extent of 17-epimerization can vary depending on the specific structure of the steroid. nih.gov
In addition to epimerization, the 17β-sulfate intermediate of methandrostenolone can undergo a more complex transformation involving the D-ring. nih.gov This process leads to the formation of dehydrated metabolites, specifically 18-nor-17,17-dimethyl-18-nor-androsta-1,13-dien-3-one (often referred to as NorMD). nih.gov This structural change is consistent with a Wagner-Meerwein rearrangement, a type of carbocation rearrangement reaction. The formation of these rearranged products from the 17β-sulfate derivative has been demonstrated in vivo, confirming it as a genuine metabolic pathway. nih.gov
Table 2: Key Phase I Metabolites of Methandrostenolone
| Metabolite | Metabolic Process | Description | Reference |
|---|---|---|---|
| 17-epimetandienone | Epimerization | Inversion of the hydroxyl group at the C17 position. | nih.govnih.gov |
| 18-nor-17,17-dimethyl-18-nor-androsta-1,13-dien-3-one | D-Ring Rearrangement | Rearrangement of the D-ring structure following dehydration. | nih.gov |
| 6β-hydroxy-methandrostenolone | Hydroxylation | Addition of a hydroxyl group at the 6β position. | wikipedia.orgnih.gov |
| 3α/β-hydroxy metabolites | Reduction | Reduction of the 3-keto group to a hydroxyl group. | wikipedia.org |
Phase II Conjugation Reactions
Following Phase I metabolic alterations, methandrostenolone and its metabolites undergo Phase II conjugation reactions, which are critical for their detoxification and excretion. These reactions involve the attachment of endogenous molecules to the steroid, significantly increasing its polarity and water solubility, thus facilitating its removal from the body via urine. The primary conjugation pathways for methandrostenolone are glucuronidation and sulfation. Research indicates that a substantial portion of methandrostenolone metabolites are conjugated to glucuronic and sulfuric acids, with only a small fraction remaining in their unconjugated form. nih.gov
Glucuronidation is a major Phase II metabolic pathway for methandrostenolone, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the steroid molecule. nih.gov UGTs are a superfamily of enzymes primarily located in the liver but also expressed in extrahepatic tissues. nih.gov
Studies using recombinant human UGTs have shed light on the specific enzymes involved in the glucuronidation of anabolic androgenic steroids. While methandrostenolone itself was not the direct subject of detailed individual analysis in some key studies, the findings for similar anabolic steroids provide valuable insights. For instance, UGTs such as 1A1, 1A3, 1A4, 1A8, 1A9, 1A10, 2B4, 2B7, and 2B15 have been shown to readily glucuronidate various steroid metabolites. nih.gov Notably, some UGTs exhibit regioselectivity, with UGTs 1A8, 1A9, and 2B15 preferentially catalyzing glucuronidation at the 17β-hydroxyl position. nih.gov Other enzymes are capable of glucuronidating hydroxyl groups at both the 3α- and 17β-positions. nih.gov The high activity of extrahepatic enzymes like UGT1A8 and UGT1A10 suggests their potential role in the metabolism of anabolic androgenic steroids. nih.gov
Sulfation is another significant Phase II conjugation reaction for methandrostenolone and its metabolites. nih.gov This pathway involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid, a reaction catalyzed by sulfotransferase (SULT) enzymes. While the extensive conjugation of methandrostenolone metabolites to sulfuric acid has been confirmed, detailed studies identifying the specific SULT isoenzymes responsible for the sulfation of methandrostenolone are less prevalent in the available scientific literature.
Enzymatic Systems Involved in Biotransformation
The biotransformation of methandrostenolone is orchestrated by a diverse array of enzymatic systems. These include the Cytochrome P450 (CYP) superfamily of enzymes, as well as various dehydrogenases and reductases, which collectively contribute to the metabolic clearance of this synthetic steroid.
The Cytochrome P450 enzymes, a large family of monooxygenases, play a central role in the Phase I metabolism of methandrostenolone. nih.gov These enzymes are primarily found in the liver but are also present in other tissues, contributing to both hepatic and extrahepatic metabolism. youtube.com
Several CYP isoenzymes have been identified as being involved in the metabolism of methandrostenolone:
CYP3A4 : This is a major hepatic enzyme involved in the metabolism of a wide range of drugs and steroids. Studies have shown that CYP3A4 catalyzes the 6β-hydroxylation of methandrostenolone. nih.gov It also participates in the formation of the long-term metabolite 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one (20OH-NorMD). nih.govnih.gov
CYP21 : This steroidogenic enzyme, primarily found in the adrenal glands, has been demonstrated to be capable of producing the long-term metabolite 20OH-NorMD from a derivative of methandrostenolone. nih.govnih.gov
CYP11B1 and CYP11B2 : These mitochondrial steroid hydroxylating enzymes, also predominantly located in the adrenal glands, can metabolize methandrostenolone. They are responsible for the formation of 11β-hydroxymetandienone and 18-hydroxymetandienone. nih.gov
CYP2B6 and CYP2C9 : In vitro studies have investigated the role of these enzymes. While CYP2C9 did not produce 6β-hydroxyl metabolites of methandrostenolone, CYP2B6 showed trace activity for the 6β-hydroxylation of testosterone (B1683101) and 17α-methyltestosterone, suggesting a minor, if any, role in methandrostenolone metabolism. nih.gov
The involvement of other specific CYP enzymes such as CYP2C19, CYP2D6, CYP4Z1, CYP11A1, and CYP17 in the direct metabolism of methandrostenolone is not as clearly defined in the current scientific literature.
While the liver is the primary site of drug metabolism, research into methandrostenolone's biotransformation has highlighted the significant contribution of non-hepatic CYP enzymes. nih.gov The involvement of adrenal steroidogenic enzymes like CYP21, CYP11B1, and CYP11B2 is a clear indication of extrahepatic metabolism. nih.gov This finding is crucial as it broadens the understanding of anabolic steroid clearance, suggesting that tissues other than the liver play a vital role in their breakdown and elimination. nih.gov The liver's rich supply of CYP enzymes, such as CYP3A4, undoubtedly plays a major part in the initial metabolic steps. youtube.comnih.gov However, the discovery of non-hepatic pathways underscores the complexity of methandrostenolone's metabolic fate.
Besides the CYP450 system, other enzymes such as dehydrogenases and reductases are involved in the metabolism of methandrostenolone. These enzymes typically catalyze reduction reactions of the steroid's A-ring.
5β-reductase : This enzyme is involved in the reduction of the double bond at the C4-C5 position of the A-ring. The metabolism of methandrostenolone includes 5β-reduction as one of its pathways. wikipedia.org
3α-hydroxysteroid dehydrogenases (3α-HSDs) : Following the reduction of the A-ring, 3α-HSDs can catalyze the reduction of the 3-keto group to a 3α-hydroxyl group. This is a common step in the metabolism of many steroids.
These enzymatic modifications contribute to the diversity of metabolites produced from methandrostenolone, which are then available for Phase II conjugation.
Cytochrome P450 (CYP) Enzymes (e.g., CYP11B1, CYP11B2, CYP21, CYP3A4, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP4Z1, CYP11A1, CYP17)
Identification and Characterization of Metabolites
The identification and characterization of Methandrostenolone metabolites are primarily achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-resolution mass spectrometry (HRMS). nih.gov These methods allow for the separation and structural elucidation of various metabolic products found in biological samples, particularly urine.
Following administration, Methandrostenolone is extensively metabolized, and its primary urinary metabolites are typically detectable for up to three days. wikipedia.org However, the focus of anti-doping research has been on identifying long-term metabolites that extend the window of detection.
Several key long-term metabolites have been identified, significantly improving the ability to detect Methandrostenolone use. These include:
17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one : This metabolite has been instrumental in extending the detection time of Methandrostenolone misuse. dshs-koeln.de
18-nor-17,17-dimethyl-5β-androst-1,13-dien-3α-ol (18-norepimetenediol or 18-nor-EMD) : A rearrangement product that can be detected for a longer period than classic metabolites. dshs-koeln.de
17β-methyl-5β-androst-1-ene-3α,17α-diol (epimetenediol, EMD) : A 17-epimer that also serves as a long-term metabolite. dshs-koeln.de
18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphate : A sulfate conjugate that can be detected for up to 26 days after a single 5 mg dose. nih.gov
The detection of these long-term metabolites, often present in urine for up to 19 days or even longer in the case of the sulfate conjugate, provides a more extended retrospective capability for doping control laboratories. nih.govnih.gov The primary urinary metabolites are excreted in both free form and conjugated with glucuronic acid. wikipedia.org
Table 1: Key Urinary Metabolites of Methandrostenolone
| Metabolite Name | Type | Detection Window | Reference |
| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | Long-Term | Up to 19 days | nih.govdshs-koeln.de |
| 18-nor-17,17-dimethyl-5β-androst-1,13-dien-3α-ol | Long-Term | Extended | dshs-koeln.de |
| 17β-methyl-5β-androst-1-ene-3α,17α-diol | Long-Term | Extended | dshs-koeln.de |
| 18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphate | Long-Term | Up to 26 days | nih.gov |
| Primary Metabolites | Primary | Up to 3 days | wikipedia.org |
The structural elucidation of novel Methandrostenolone metabolites is a critical area of research for improving detection methods. This process involves sophisticated analytical strategies to determine the precise chemical structure of newly discovered metabolic products.
A significant finding was the identification of metabolites with a rearranged D-ring and a fully reduced A-ring. researchgate.netnih.gov For instance, following the administration of Methandrostenolone, 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol was detected. nih.govnih.gov The identification of this and other novel metabolites often involves a combination of techniques:
Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) are used to analyze fragmentation patterns, providing clues to the metabolite's structure. nih.gov
High-Resolution/High-Accuracy Mass Spectrometry provides precise mass measurements, which helps in determining the elemental composition. nih.gov
Administration of Labeled Compounds : The use of isotopically labeled Methandrostenolone, such as 17-CD₃-labeled Metandienone, allows for the definitive confirmation of a metabolite's origin by observing the corresponding deuterated analogue in excretion studies. nih.govwada-ama.org
Synthesis of Reference Compounds : The chemical synthesis of proposed metabolite structures provides reference material for comparison and final structure confirmation. researchgate.netnih.gov
These advanced techniques have been crucial in identifying metabolites like 18-nor-17beta-hydroxymethyl,17alpha-methyl-androst-1,4,13-trien-3-one , which has significantly extended the detection window for Methandrostenolone. nih.gov
In Vitro and Ex Vivo Biotransformation Models
To study the metabolism of Methandrostenolone without administering it to subjects, various in vitro and ex vivo models are employed. These models help in identifying potential metabolites and understanding the enzymatic pathways involved in biotransformation.
Homogenized tissue models, such as those prepared from camel liver, serve as a valuable tool for studying the biotransformation of xenobiotics like Methandrostenolone. nih.govicar.org.in These models are particularly useful in veterinary anti-doping, such as in camel racing.
In a study using homogenized camel liver, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) was used to analyze the biotransformation pathways. nih.gov The key findings from this model include:
Identification of 11 Methandrostenolone metabolites (M1-M11), comprising 10 phase I metabolites and one phase II metabolite. nih.gov
The observation of a glucuronic acid conjugate of Methandrostenolone. nih.gov
The absence of sulfonic acid conjugations in this particular model. nih.gov
The metabolites and their potential chemical structures are confirmed using MS/MS experiments, which analyze their fragmentation patterns. nih.gov These findings from homogenized tissue models are instrumental in developing rapid and accurate detection methods for the parent drug and its metabolites. nih.gov
Recombinant whole-cell systems represent a sophisticated approach to studying drug metabolism. These systems involve genetically engineering microorganisms, such as the fission yeast Schizosaccharomyces pombe, to express specific drug-metabolizing enzymes, like human cytochrome P450s (CYPs). nih.govnih.gov
S. pombe is a useful model organism because it shares many cellular characteristics with mammals. nih.gov By introducing the genes for specific human CYP enzymes into the yeast, researchers can create a cellular factory that mimics aspects of human drug metabolism. This allows for the production and identification of metabolites in a controlled environment. While direct studies on Methandrostenolone metabolism using this specific system are not detailed in the provided context, the principles of this technology are well-established for biotransformation studies. researchgate.net
Hepatic S9 and microsomal fractions are widely used in vitro tools for metabolic studies. nih.govthermofisher.com They are derived from liver homogenates through differential centrifugation. nih.govtaylorandfrancis.com
Microsomal fractions are enriched with enzymes from the endoplasmic reticulum, primarily Phase I enzymes like cytochrome P450s. nih.govthermofisher.com
S9 fractions contain both the microsomal and cytosolic fractions of the liver homogenate. nih.govtaylorandfrancis.com This means they possess a broader range of metabolic enzymes, including both Phase I and Phase II enzymes (e.g., glucuronosyltransferases and sulfotransferases). mdpi.com
These subcellular fractions are used in assays to determine the metabolic stability of a compound and to identify its metabolites. pharmaron.com For instance, incubating Methandrostenolone with liver S9 fractions in the presence of necessary cofactors (like NADPH, UDPGA, and PAPS) can reveal its metabolic fate through both Phase I and Phase II pathways. pharmaron.comnih.gov The resulting metabolites can then be identified using techniques like LC-MS/MS. mdpi.com Studies with S9 fractions have shown that they are more representative of the full metabolic capacity of hepatocytes compared to microsomes alone. nih.gov
Predictive Modeling of Metabolic Pathways
The proliferation of designer anabolic androgenic steroids (AAS) necessitates the development of predictive models to anticipate their metabolic pathways, even before they are encountered in doping control analysis. These models are crucial for identifying potential target metabolites for detection.
A significant approach to predicting steroid metabolism involves the classification of steroids based on their chemical structure. The underlying principle is that steroids with similar structural features will likely undergo similar metabolic transformations. nih.gov This structure-activity relationship (SAR) is a cornerstone of predictive toxicology and pharmacology. nih.govnih.gov
Research in this area has led to the development of systems that group AAS based on key structural motifs that are known to influence metabolic routes. These classifications consider features such as:
A-ring structure: The presence of double bonds (e.g., Δ4, Δ1,4-diene as in methandrostenolone) significantly influences reduction pathways. wikipedia.org
Substitutions at C17: The 17α-methyl group, present in methandrostenolone, confers oral bioavailability but also directs metabolism towards certain pathways, including 17-epimerization. wikipedia.org
Other substitutions: The presence of methyl groups, halogens, or hydroxyl groups at various positions on the steroid nucleus can favor or inhibit certain enzymatic reactions like hydroxylation or aromatization. wikipedia.orgnih.gov
By analyzing the known metabolic pathways of a wide range of AAS, researchers have been able to establish general metabolic schemes for different structural classes. nih.gov For example, steroids with a 1,4-diene-3-one structure like methandrostenolone are known to undergo A-ring reduction, although the presence of the 1,2-double bond can inhibit 5α-reductase activity. wikipedia.org
This classification-based approach allows for the generation of a list of probable metabolites for a novel or uncharacterized steroid, guiding analytical chemists in their search for evidence of its use.
Building upon structure-based classification, rule-based systems offer a more formalized method for predicting the metabolism of designer steroids. nih.gov These systems codify the known metabolic transformations of steroids into a set of "rules" that can be applied to a novel compound's structure.
These rules are derived from extensive empirical data from in vivo and in vitro studies and typically describe common phase I and phase II metabolic reactions, such as:
Hydroxylation at various positions (e.g., 6β, 16α/β, 18)
Reduction of keto groups (e.g., at C3) and double bonds (in the A-ring)
Epimerization (e.g., at C17)
Conjugation with glucuronic acid or sulfates
A study by Fragkaki et al. (2009) proposed a unified metabolism scheme based on the principal components analysis (PCA) of a large number of AAS. nih.gov This allowed for the classification of steroids into six distinct groups based on structural features where metabolic alterations commonly occur. For each group, common metabolic pathways were identified, forming a set of predictive rules. This rule-based approach was successfully used to estimate the metabolites of known AAS, demonstrating its potential as a tool for predicting the metabolic fate of unknown designer steroids. nih.gov
In silico tools are increasingly incorporating these rule-based and machine learning approaches. frontiersin.orgnih.gov Software can now take a steroid's chemical structure as input and generate a list of potential metabolites by applying a library of known biotransformations. frontiersin.org These computational models, sometimes leveraging deep learning and prompt engineering, can significantly reduce the time and resources required to identify the metabolites of new designer drugs. nih.gov
The table below illustrates some of the key structural features of Methandrostenolone and the predicted metabolic transformations based on established rules.
| Structural Feature of Methandrostenolone | Predicted Metabolic Transformation | Resulting Metabolite Type |
| 1,4-diene-3-one in A-ring | Reduction of double bonds and keto group | Tetrahydro-metabolites |
| 17α-methyl group | 17β-hydroxysteroid dehydrogenase action | 17-epimers (epimethandrostenolone) |
| Steroid nucleus | Cytochrome P450-mediated oxidation | Hydroxylated metabolites (e.g., 6β-hydroxy) |
| Hydroxyl group at C17 | UDP-glucuronosyltransferase action | Glucuronide conjugates |
This predictive modeling, combining structural classification and rule-based systems, is an essential and evolving field in the effort to combat the use of designer anabolic steroids.
Analytical Methodologies for the Identification and Quantification of Methandrostenolone
The detection and quantification of methandrostenolone (B1676361) and its metabolites are critical in various fields, particularly in anti-doping control. A variety of analytical techniques have been developed and optimized to ensure accurate and reliable results. These methodologies typically involve a two-step process: extraction and sample preparation, followed by chromatographic separation and detection.
Structure Activity Relationships Sar and Structural Modifications
Influence of C17α Alkylation on Biological Activity
A defining feature of methandrostenolone (B1676361) is its classification as a 17α-alkylated anabolic steroid. wikipedia.org This refers to the presence of a methyl group at the alpha position of the 17th carbon in the steroid nucleus. wikipedia.org This structural alteration is not merely incidental; it is a deliberate modification designed to enhance the compound's utility as an orally administered agent.
The primary purpose of C17α-alkylation is to increase the metabolic stability of the steroid, thereby enhancing its oral bioavailability. wikipedia.orgnih.gov Unmodified testosterone (B1683101), when taken orally, is largely inactivated by the liver during its first pass through the portal circulation. nih.gov The liver rapidly metabolizes it, primarily through oxidation of the 17-hydroxyl group, rendering it ineffective. nih.gov
The addition of the C17α-methyl group acts as a steric hindrance, effectively shielding the 17β-hydroxyl group from enzymatic attack and oxidation. nih.gov This modification significantly retards hepatic metabolism, allowing a greater proportion of the active compound to bypass the liver's first-pass effect, enter the systemic circulation, and reach target tissues. nih.govnih.gov
The C17α-alkylation also has a complex influence on the hormonal activity of the steroid. Methandrostenolone can be metabolized by the aromatase enzyme into a potent estrogen, specifically 17α-methylestradiol. wikipedia.org This resulting estrogen is resistant to further metabolism, which contributes to the moderate estrogenic activity observed with methandrostenolone. wikipedia.org Some 17α-alkylated steroids are associated with a high potential for estrogenic effects. wikipedia.org
From an androgenic standpoint, the C17α-methyl group does not prevent interaction with the androgen receptor. The androgenic properties are also influenced by metabolism. For instance, the related compound methyltestosterone (B1676486) is converted by the enzyme 5α-reductase into the more potent androgen, 17α-methyl-dihydrotestosterone. medscape.com While C17α-alkylated compounds can inhibit aromatase activity, their primary effects are often mediated through the androgen receptor. researchgate.net
Research into the structure-activity relationships of 17α-alkylated steroids has demonstrated a critical dependency on the length of the added alkyl chain. While methylation (a one-carbon chain) and ethylation (a two-carbon chain) at the C17α position are consistent with maintaining or modifying anabolic and androgenic activity, further extension of this chain has a dramatic effect. wikipedia.org
Increasing the alkyl chain length beyond an ethyl group leads to a significant reduction and eventual abolishment of androgenic activity. wikipedia.org In fact, this modification can transform the molecule from an androgen receptor agonist into an antagonist. wikipedia.org
Table 1: Effect of C17α-Alkyl Chain Length on Androgenic Activity
| Compound | C17α-Substitution | Resulting Activity |
|---|---|---|
| Methyltestosterone | Methyl Group | Androgenic |
| Ethyltestosterone | Ethyl Group | Androgenic |
| Topterone | Propyl Group | Antiandrogenic wikipedia.org |
Role of the C1-C2 Double Bond
The second crucial modification in methandrostenolone's structure is the double bond between the C1 and C2 positions of the A-ring of the steroid nucleus. wikipedia.org This feature distinguishes it from methyltestosterone and is pivotal in modulating its metabolic stability and the balance of its effects. wikipedia.org
The C1-C2 double bond significantly influences how methandrostenolone is metabolized. A key metabolic pathway for testosterone is its conversion by the enzyme 5α-reductase into dihydrotestosterone (B1667394) (DHT), a much more potent androgen. nih.govnih.gov The presence of the C1-C2 double bond in methandrostenolone makes the molecule a very poor substrate for 5α-reductase. wikipedia.org While conversion to a 5α-reduced metabolite (methyl-1-testosterone) is possible, the compound has an extremely low affinity for the enzyme, making this metabolic route negligible. wikipedia.org
This structural feature also affects aromatization. Compared to methyltestosterone, the C1-C2 double bond reduces the rate at which methandrostenolone is converted to an estrogen. wikipedia.org However, as previously noted, the estrogen that is formed (17α-methylestradiol) is quite stable, meaning that methandrostenolone retains moderate estrogenic potential. wikipedia.org
A primary goal in the development of synthetic steroids has been to create compounds where anabolic (muscle-building) properties are enhanced relative to androgenic (masculinizing) effects. The introduction of the C1-C2 double bond is a key strategy for achieving this separation.
By resisting conversion to a more potent 5α-reduced androgen, methandrostenolone avoids the amplification of androgenic signaling that occurs with testosterone in tissues rich in 5α-reductase, such as the skin and prostate. wikipedia.orgnih.gov This resistance to 5α-reduction is a major reason for its improved anabolic-to-androgenic ratio compared to testosterone. wikipedia.org Other steroids with a C1-C2 double bond, such as metenolone, are also noted to have considerable anabolic effects, partly due to their resistance to metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org
Table 2: Comparative Metabolic Profile and Activity Ratio
| Feature | Testosterone | Methandrostenolone |
|---|---|---|
| C17α-Alkylation | No | Yes (Methyl Group) wikipedia.org |
| C1-C2 Double Bond | No | Yes wikipedia.org |
| Substrate for 5α-Reductase | Yes (converts to potent androgen DHT) nih.gov | Poor substrate; conversion is minimal wikipedia.org |
| Substrate for Aromatase | Yes | Yes (at a reduced rate) wikipedia.org |
| Resulting Anabolic:Androgenic Ratio | Baseline (~1:1) wikipedia.org | Improved (shifted towards anabolic) wikipedia.org |
Effects of A-Ring Alterations
The A-ring of the steroid nucleus is a critical site for modifications that significantly influence the pharmacological profile of anabolic steroids. In Methandrostenolone, the A-ring possesses a distinctive 1,4-diene structure, meaning it has double bonds between carbons 1-2 and 4-5. This is a departure from testosterone, which has a double bond only at the C4-5 position.
This modification has several important consequences. The introduction of the C1-C2 double bond increases the metabolic stability of the compound, particularly against the enzyme 5α-reductase. wikipedia.org This enzyme is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT), in certain tissues. By resisting this conversion, the anabolic-to-androgenic ratio of Methandrostenolone is altered compared to testosterone. wikipedia.org
The primary mechanism of action for Methandrostenolone involves its interaction with the androgen receptor (AR). wikipedia.org Upon binding, the steroid-receptor complex translocates to the cell nucleus and binds to specific DNA sequences known as androgen response elements (AREs). athenaeumpub.com This interaction initiates the transcription of target genes, leading to an increase in protein synthesis, which is a cornerstone of its anabolic effect. athenaeumpub.comresearchgate.net
While direct quantitative data on Methandrostenolone's effect on DNA synthesis is limited, its influence on cellular activity is evident through its impact on processes that support cell growth and proliferation. Anabolic steroids are known to stimulate the proliferation of satellite cells, which are muscle stem cells crucial for muscle repair and hypertrophy. nih.gov This process inherently involves DNA synthesis as the cells divide. The activation of satellite cells provides more myonuclei to growing muscle fibers, thereby enhancing the capacity for protein synthesis. nih.gov
The anabolic action of Methandrostenolone is characterized by a significant increase in nitrogen retention within muscle cells. researchgate.net Nitrogen is a fundamental component of amino acids, the building blocks of proteins. A positive nitrogen balance is a key indicator of an anabolic state where the rate of protein synthesis surpasses the rate of protein breakdown, a fundamental requirement for muscle growth.
Correlation of Molecular Properties with Receptor Binding Affinity
The affinity of a steroid for the androgen receptor is a crucial determinant of its biological activity. Interestingly, Methandrostenolone exhibits a relatively low binding affinity for the androgen receptor compared to other anabolic steroids. houstonmethodist.orgnih.gov
Despite its low binding affinity, Methandrostenolone is a potent activator of the androgen receptor. nih.gov This suggests that the efficacy of an anabolic steroid is not solely dictated by its binding affinity but also by its ability to induce a conformational change in the receptor that leads to successful gene transcription.
Molecular docking studies have indicated that Methandrostenolone has a high binding energy for the human androgen receptor ligand-binding domain, with its molecular properties being quite similar to the natural ligand, testosterone. This suggests that even subtle differences in the ligand's structure can significantly impact the strength of the interaction.
Interactive Data Table: Relative Binding Affinity of Various Anabolic-Androgenic Steroids to the Androgen Receptor
| Compound | Relative Binding Affinity (%) |
| Methyltrienolone | 100 |
| Testosterone | 30 |
| Dihydrotestosterone | 100 |
| Methandrostenolone | <5 |
| Stanozolol (B1681124) | <5 |
| Oxymetholone | <1 |
This table is based on competitive binding assays and illustrates the relative affinity of different steroids for the androgen receptor, with Methyltrienolone often used as the reference compound with 100% affinity. Data is compiled from various scientific sources. houstonmethodist.org
Computational and in Silico Studies
Molecular Docking for Receptor Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as Methandrostenolone (B1676361), and its biological target, primarily the androgen receptor (AR).
Molecular docking studies have been conducted to evaluate the binding affinity of Methandrostenolone to the human androgen receptor ligand-binding domain (hARLBD). In one such study, Methandrostenolone was found to possess the highest binding energy for the hARLBD when compared to other oral anabolic steroids like oxymetholone, oxandrolone, and stanozolol (B1681124). This suggests a strong interaction and stabilization of the ligand within the receptor's binding pocket. The molecular properties of Methandrostenolone are reported to be the most similar to those of the natural ligand, testosterone (B1683101), which may contribute to its high binding affinity.
Beyond the androgen receptor, molecular docking studies have also suggested that Methandrostenolone and other synthetic anabolic steroids can bind to other nuclear and hormone receptors, including the human estrogen receptor, thyroid receptor, and orphan nuclear receptors, albeit with varying affinities. Methandrostenolone is known to exert moderate estrogenic effects, which are attributed to its aromatization to the potent estrogen, 17α-methylestradiol. wikipedia.org
| Compound | Receptor | Relative Binding Affinity (RBA) | Notes |
| Methandrostenolone | Androgen Receptor (Rat) | < 0.05 | Compared to Methyltrienolone (MT) deepdyve.com |
| Methandrostenolone | Androgen Receptor (Human) | Highest among tested steroids | Compared to oxymetholone, oxandrolone, stanozolol |
| Testosterone | Androgen Receptor | - | Natural ligand |
| Oxymetholone | Androgen Receptor | Lower than Methandrostenolone | |
| Oxandrolone | Androgen Receptor | Lower than Methandrostenolone | |
| Stanozolol | Androgen Receptor | Lower than Methandrostenolone | |
| 17α-methylestradiol | Estrogen Receptor | - | Potent estrogenic metabolite of Methandrostenolone wikipedia.org |
This table compiles data from molecular docking and competitive binding assays to illustrate the binding affinities of Methandrostenolone and related compounds to steroid receptors.
The binding cavity of the human androgen receptor ligand-binding domain is characterized as large and highly hydrophobic. This hydrophobicity is a key feature that accommodates the steroidal structure of androgens. The interaction between the hydrophobic steroid core and the apolar residues of the binding pocket is a primary driving force for ligand binding and stabilization. nih.gov
Computational analyses have shown that the binding of anabolic steroids like Methandrostenolone to the AR is significantly influenced by these hydrophobic interactions. nih.gov The steroid molecule orients itself within the pocket to maximize contact between its nonpolar surfaces and the hydrophobic residues of the receptor, while specific hydrogen bonds with polar residues at either end of the binding site help to anchor the ligand in place. The hydrophobic nature of the binding pocket is a critical determinant of the affinity and specificity of androgen receptor ligands.
Predictive Modeling of Metabolic Pathways
Predicting the metabolic fate of a xenobiotic compound like Methandrostenolone is crucial for understanding its biological activity and for the detection of its use. In silico models offer a powerful approach to predict potential metabolites.
Principal Component Analysis (PCA) is a statistical technique used to simplify complex datasets by reducing the number of variables. In the context of anabolic androgenic steroids (AAS), PCA has been applied to classify these compounds based on their structural features. nih.gov This classification can then be used to predict common metabolic pathways for each group.
By applying PCA to a range of AAS, researchers have been able to group them into distinct classes where metabolic alterations are likely to occur in a similar fashion. nih.gov This approach allows for the development of unified metabolism schemes for different classes of steroids. For example, steroids with similar core structures or substitutions are likely to be metabolized by the same enzymatic pathways. This structural classification is a foundational step in building predictive models for the metabolism of known and even novel "designer" steroids. nih.gov
Based on the structural classifications derived from methods like PCA, rule-based systems can be developed to predict the metabolic transformations a compound like Methandrostenolone will undergo. nih.gov These systems codify the known biochemical reactions involved in steroid metabolism, such as hydroxylation, reduction, and conjugation, into a set of rules.
For a given steroid, the system applies these rules based on its structural features to generate a list of potential metabolites. nih.gov For instance, the presence of a double bond at a specific position or a methyl group at C17α would trigger specific metabolic rules. This rule-based approach has been proposed as a valuable tool for predicting the metabolism of unknown or chemically modified steroids. nih.gov In silico tools and expert systems like MetaPredictor and others utilize such rule-based and machine learning approaches to provide comprehensive predictions of drug metabolism. nih.govresearchgate.net
Q & A
Q. What is the chemical structure and pharmacological profile of Methandrostenolone?
Methandrostenolone (C₂₀H₂₈O₂) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, featuring a 17α-methyl group and 1,4-diene structure to resist hepatic breakdown and enhance oral bioavailability . Its primary pharmacological actions include strong binding to androgen receptors (ARs) and partial aromatization to estrogenic metabolites, contributing to both anabolic (muscle growth) and androgenic (virilizing) effects. Researchers should characterize its pharmacokinetics using high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) to quantify plasma half-life (~3–6 hours) and metabolite profiles .
Q. What experimental models are suitable for studying Methandrostenolone’s anabolic mechanisms?
In vitro models (e.g., C2C12 myotubes) can assess AR-mediated protein synthesis via Western blotting for mTOR pathway markers (e.g., p70S6K phosphorylation) . In vivo rodent studies often employ dose-response designs (e.g., 1–10 mg/kg/day for 4–6 weeks) with endpoints like lean mass gain (DEXA scans) and grip strength tests. Controls must account for estrogenic effects (e.g., co-administering aromatase inhibitors) .
Q. How has Methandrostenolone’s regulatory status influenced research accessibility?
Methandrostenolone was withdrawn from medical use in the U.S. in 1983 and classified as a Schedule III controlled substance in 1990, restricting its procurement for non-approved research . Researchers in jurisdictions where it remains legal (e.g., Mexico) must adhere to ethical guidelines for animal/human studies and obtain institutional approvals. Sourcing should prioritize certified reference standards (e.g., 6α-hydroxy Metandienone for metabolite analysis) .
Advanced Research Questions
Q. How can conflicting data on Methandrostenolone’s hepatotoxicity be resolved methodologically?
Discrepancies in hepatotoxicity reports (e.g., transient vs. irreversible damage) require longitudinal studies with histopathological grading (e.g., H&E staining for steatosis) and serum biomarkers (ALT, AST). In vitro models, such as HepG2 cells or primary hepatocytes exposed to 10–100 μM Methandrostenolone, can assess oxidative stress (via glutathione depletion assays) and mitochondrial dysfunction (JC-1 staining). Cross-species comparisons (e.g., medaka embryos vs. rodents) may clarify metabolic differences .
Q. What advanced techniques identify Methandrostenolone’s phase I/II metabolites in human studies?
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is optimal for detecting hydroxylated metabolites (e.g., 6β-hydroxy-Metandienone) and glucuronidated conjugates in urine. Gas chromatography-quadrupole time-of-flight (GC-QTOF) provides complementary data for non-polar metabolites. Researchers should validate findings against reference standards (e.g., CAS 55720-48-4 for 6α-hydroxy-Metandienone) .
Q. How should systematic reviews address biases in Methandrostenolone’s efficacy-toxicity ratio?
Apply PRISMA guidelines to screen preclinical/clinical studies, prioritizing randomized controlled trials (RCTs) and cohort studies with low confounding. Use the SYRCLE risk-of-bias tool for animal studies. Meta-analyses should stratify by dosage (e.g., <20 mg/day vs. >40 mg/day) and duration (acute vs. chronic). Sensitivity analyses can resolve contradictions, such as estrogenic side effects in high-dose female cohorts vs. anabolic benefits in males .
Q. What longitudinal study designs best capture Methandrostenolone’s chronic effects on HPA axis suppression?
Prospective cohort studies with athletes/bodybuilders should measure cortisol, LH, and FSH levels at baseline and post-cycle (4–12 weeks). Include recovery phases with post-cycle therapy (PCT) interventions (e.g., clomiphene) to assess reversibility. Animal models (e.g., male rats) enable controlled adrenal gland histology and hypothalamic AR expression analysis via qPCR .
Q. Methodological Notes
- Dosage Calibration : Use pharmacokinetic modeling to adjust interspecies dosing (e.g., allometric scaling for rodent-to-human extrapolation) .
- Ethical Compliance : Document controlled substance licenses and adhere to WMA Declaration of Helsinki for human trials .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting hepatotoxicity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
